BMS-265246 demonstrates potent inhibitory activity against various CDKs. Studies have shown it to be particularly effective against CDK1 and CDK2, with half maximal inhibitory concentration (IC50) values in the nanomolar range (5.6 - 71 nM and 6 - 14 nM, respectively) [, ]. It also inhibits CDK4, CDK5, CDK7, and CDK9, although with lower potency [, ]. This suggests that BMS-265246 has a broad spectrum of activity against CDKs.
BMS-265246 is a potent and selective inhibitor of cyclin-dependent kinases (CDKs) 1 and 2 (CDK1/2) []. It was developed by Bristol-Myers Squibb (BMS) during their research on cell cycle regulation []. CDKs are a family of enzymes that play a crucial role in controlling the cell cycle by phosphorylating specific proteins []. BMS-265246 has significance in scientific research due to its potential as an anti-cancer agent. By inhibiting CDK1/2, it may disrupt cancer cell proliferation [].
The specific structure of BMS-265246 is not publicly available. However, commercial suppliers like Selleckchem describe it as a small molecule []. Inhibitor selectivity is often influenced by functional groups within the molecule that interact with the target protein. Understanding the structure of BMS-265246 would be necessary for a detailed analysis of its key features and interaction with CDK1/2.
The synthesis of BMS-265246 is not publicly available due to its proprietary nature []. However, scientific research often involves synthesizing novel compounds. Generally, organic synthesis involves a series of reactions to create the target molecule. In the case of BMS-265246, these reactions would likely involve coupling reactions to assemble the molecule's framework and potentially further modifications to introduce functional groups.
Specific data on the physical and chemical properties of BMS-265246, such as melting point, boiling point, and solubility, is not publicly available []. This information is often considered proprietary by the developers.
BMS-265246 acts as a CDK inhibitor. CDKs rely on binding to specific regulatory proteins called cyclins to become active []. These cyclin-CDK complexes phosphorylate target proteins, which regulate various cellular processes, including cell cycle progression []. BMS-265246 likely inhibits CDK1/2 by competing with cyclins for binding to the ATP-binding pocket of the CDKs []. This competition prevents CDK activation and subsequent phosphorylation of its targets, potentially leading to cell cycle arrest and cancer cell death [].